5-Iodo-1H-indazol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

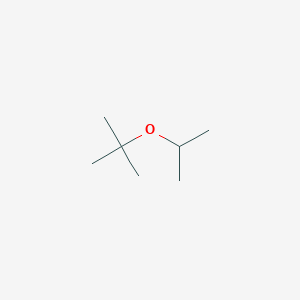

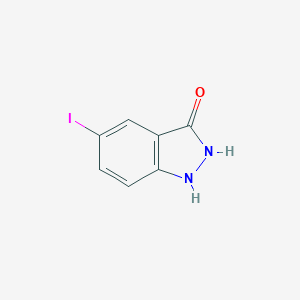

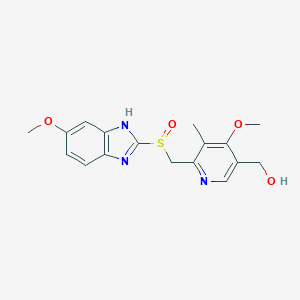

5-Iodo-1H-indazol-3-ol is a compound that falls within the chemical class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of an iodine atom at the 5-position in this particular compound suggests potential reactivity and utility in various chemical syntheses.

Synthesis Analysis

The synthesis of related 5-iodo-indazole derivatives has been explored through various methods. For instance, the synthesis of 5-iodo-1,2,3-triazoles has been achieved using a one-pot three-component reaction involving copper(I) catalysis and molecular iodine, which could serve as a synthetic equivalent for 1-iodoalkyne . Additionally, efficient synthesis methods have been reported for 3-heteroaryl-1-functionalized 1H-indazoles using palladium cross-coupling reactions, which could potentially be adapted for the synthesis of 5-iodo-1H-indazol-3-ol .

Molecular Structure Analysis

While the specific molecular structure of 5-Iodo-1H-indazol-3-ol is not directly discussed in the provided papers, the structure of related compounds such as 5-iodo-1,2,3-triazoles and indazoles have been synthesized and characterized. These structures typically involve a heterocyclic core with substituents that can influence the compound's reactivity and physical properties .

Chemical Reactions Analysis

The iodo group in 5-iodo-indazole derivatives makes them suitable for various chemical transformations. For example, halogen bond donors based on 5-iodo-1,2,3-triazolium groups have been used as activators in halide-abstraction reactions . Moreover, the iodine atom can be utilized in aqueous iodination systems for the synthesis of 5-iodo-1,2,3-triazoles, which demonstrates the versatility of such compounds in chemical reactions .

Physical and Chemical Properties Analysis

科学的研究の応用

-

Pharmaceutical Research

- Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Several recently marketed drugs contain an indazole structural motif .

- Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

-

Synthesis of New Drugs

- Imidazole, a similar compound, has become an important synthon in the development of new drugs .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Transition Metal Catalyzed Reactions

- Indazoles can be synthesized through transition metal catalyzed reactions .

- These strategies include reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- This method provides a brief outline of optimized synthetic schemes with relevant examples .

-

Inhibition of Cell Growth

-

Treatment of Respiratory Diseases

-

Development of New Drugs

- Imidazole, a similar compound, has become an important synthon in the development of new drugs .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Catalyst-Free Conditions

-

Antiviral Properties

-

Antiulcer Properties

-

Antihelmintic Properties

-

Antiprotozoal and Antibacterial Properties

-

Treatment of Hodgkin’s Disease

将来の方向性

特性

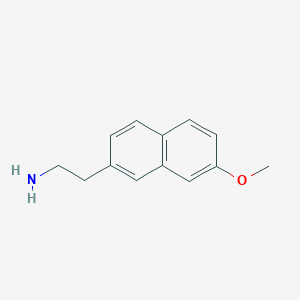

IUPAC Name |

5-iodo-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUMHNMIQKJAHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646298 |

Source

|

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-1H-indazol-3-ol | |

CAS RN |

141122-62-5 |

Source

|

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)